molecular formula C13H24N2O4 B1486142 tert-Butyl 1-(2-ethoxyethyl)-5-oxo-3-pyrrolidinylcarbamate CAS No. 1823257-86-8

tert-Butyl 1-(2-ethoxyethyl)-5-oxo-3-pyrrolidinylcarbamate

Cat. No.: B1486142
CAS No.: 1823257-86-8
M. Wt: 272.34 g/mol
InChI Key: IPNQFOPRBUTJQZ-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(2-ethoxyethyl)-5-oxo-3-pyrrolidinylcarbamate: is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(2-ethoxyethyl)-5-oxo-3-pyrrolidinylcarbamate typically involves the reaction of 1-(2-ethoxyethyl)-5-oxo-3-pyrrolidinylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the carbamate group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate ester group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.

  • Reduction: Primary amines.

  • Substitution: Substituted carbamates or amides.

Scientific Research Applications

Chemistry: The compound is used as a protecting group in organic synthesis to prevent unwanted reactions at specific sites during complex chemical transformations.

Biology: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry: It is used in the production of polymers and other materials that require specific chemical properties provided by carbamates.

Mechanism of Action

The mechanism by which tert-Butyl 1-(2-ethoxyethyl)-5-oxo-3-pyrrolidinylcarbamate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor, interacting with the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl carbamate: A simpler carbamate used in various industrial applications.

  • Methyl carbamate: Another carbamate with similar properties but different reactivity.

  • Propyl carbamate: A carbamate with a longer alkyl chain, affecting its solubility and reactivity.

Uniqueness: Tert-Butyl 1-(2-ethoxyethyl)-5-oxo-3-pyrrolidinylcarbamate is unique due to its specific structural features, such as the tert-butyl group and the 2-ethoxyethyl moiety, which influence its chemical behavior and applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[1-(2-ethoxyethyl)-5-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-7-6-15-9-10(8-11(15)16)14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNQFOPRBUTJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CC(CC1=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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